molecular formula C9H15NO4 B1358243 1-(Methoxyacetyl)piperidine-4-carboxylic acid CAS No. 926189-92-6

1-(Methoxyacetyl)piperidine-4-carboxylic acid

Cat. No. B1358243
CAS RN: 926189-92-6
M. Wt: 201.22 g/mol
InChI Key: GRBKUNDIHRGCFY-UHFFFAOYSA-N
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Description

“1-(Methoxyacetyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H15NO4 . It is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid . Isonipecotic acid is a heterocyclic compound that acts as a GABA A receptor partial agonist .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been used in various synthesis techniques. For instance, it was involved in the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, showcasing its utility in complex chemical reactions (Krauze et al., 2004).

  • Catalytic Applications : 1-(Methoxyacetyl)piperidine-4-carboxylic acid functionalized nanoparticles, specifically Fe3O4 nanoparticles, were used to create a novel nanomagnetic reusable catalyst. This catalyst demonstrated efficiency in the synthesis of complex organic compounds such as 2,3-dihydroquinazolin-4(1H)-ones (Ghorbani‐Choghamarani & Azadi, 2015).

  • Chemical Modification and Functionalization : The acid has been used in the anodic methoxylation of heterocyclic compounds, indicating its role in the modification of chemical structures for diverse applications (Duquet et al., 2010).

  • Structural Studies : Its structure has been analyzed in detail using various techniques like X-ray diffraction, NMR, and DFT methods, highlighting its importance in structural chemistry research (Dega-Szafran et al., 2009).

  • Electrochemical Studies : The compound has been utilized in the study of indirect electrochemical oxidation of piperidin-4-ones, indicating its role in electrochemical processes and reactions (Elinson et al., 2006).

  • Combinatorial Chemistry : It has been used in the combinatorial chemistry of piperidine-based carbohydrate mimics, demonstrating its utility in the synthesis of complex organic molecules (Byrgesen et al., 1997).

  • Pharmaceutical Chemistry : In the field of pharmaceutical chemistry, it has been part of the synthesis of compounds like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in drug synthesis (Wang et al., 2015).

properties

IUPAC Name

1-(2-methoxyacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-14-6-8(11)10-4-2-7(3-5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBKUNDIHRGCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588256
Record name 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxyacetyl)piperidine-4-carboxylic acid

CAS RN

926189-92-6
Record name 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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